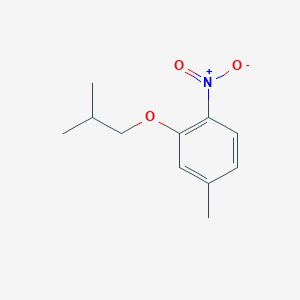
2-Isobutoxy-4-methyl-1-nitrobenzene
Overview
Description
2-Isobutoxy-4-methyl-1-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is a synthetic compound and does not occur naturally .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2), a methyl group (-CH3), and an isobutoxy group (-OC4H9) attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds like this compound can undergo various chemical reactions. For instance, the nitro group can be reduced to an amine group . Also, nitro compounds can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.092±0.06 g/cm3 and a predicted boiling point of 326.1±22.0 °C . Nitro compounds are known to have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound .Scientific Research Applications
Environmental Impact and Degradation
- Nitrobenzene is identified as a major environmental pollutant, with studies focusing on its reduction in synthetic wastewater using zerovalent iron (Fe0), which successfully converts nitrobenzene to aniline, a step towards its degradation in industrial wastewater streams (Mantha, Taylor, Biswas, & Bewtra, 2001). This research highlights the potential for chemical reduction pretreatment as a method for handling nitrobenzene pollution.
- Another study explores the degradation of nitrobenzene using Fenton's reagent, revealing the formation of phenolic products through hydroxylation and subsequent oxidation processes, indicating complex pathways for nitrobenzene degradation in water treatment applications (Carlos, Fabbri, Capparelli, Prevot, Pramauro, & Einschlag, 2008).
Catalysis and Chemical Reactions
- Research into solid acids has shown their application in catalysis, with studies measuring the relative strengths of common solid acids by their ability to cause shifts in the spectra of nitrobenzene and related compounds. This research aids in understanding the catalytic properties of solids in various chemical reactions (Umansky, Engelhardt, & Hall, 1991).
- The biodegradation of nitrobenzene compounds by specific Pseudomonas strains highlights a microbial pathway for environmental remediation, where these bacteria use nitrobenzene as a sole carbon and energy source, transforming it into less harmful substances (Haigler, Wallace, & Spain, 1993).
Material Synthesis
- Studies on the electrochemical reduction of nitrobenzene in ionic liquids have provided insights into the reduction mechanisms of nitro compounds and their potential applications in material synthesis, showcasing the versatility of nitrobenzene derivatives in chemical processes (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
Mechanism of Action
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a protein or enzyme, altering its function, or interacting with cell membranes to disrupt their integrity. The presence of functional groups, such as the nitro group in “2-Isobutoxy-4-methyl-1-nitrobenzene”, could influence these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the pathway’s function .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, polarity, and solubility. These properties would influence its bioavailability, or the extent and rate at which it reaches its targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from altering cellular function to causing cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-methyl-2-(2-methylpropoxy)-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPWJCEHZPRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
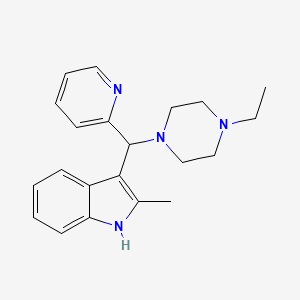
![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)
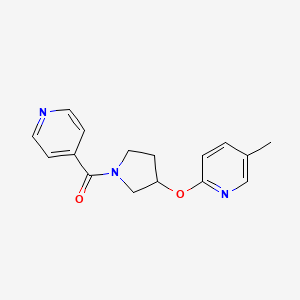
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![5-benzyl-N-(4-ethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2963866.png)

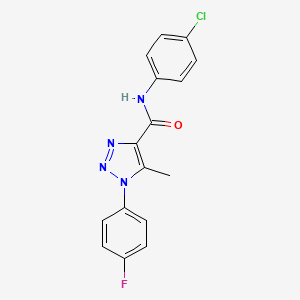
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2963872.png)
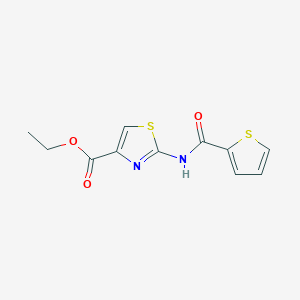

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)
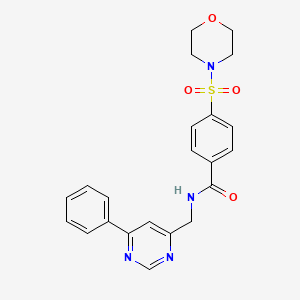
![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)
